BenchChemオンラインストアへようこそ!

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine

Lipophilicity LogP Halogen Series

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a compact (MW 224.73), lipophilic (XLogP3=2.4) imidazolidine scaffold with a 4-chloro handle for halogen bonding and matched molecular pair analysis. Its low TPSA (15.3 Ų) and single HBD align with CNS drug-likeness guidelines, while the absence of a 2-oxo/2-thioxo group enables orthogonal N-alkylation and cross-coupling without competing reactivity. The geminal 5,5-dimethyl motif blocks oxidative metabolism, enhancing scaffold stability. Ideal for fragment-based screening (NMR/SPR), proprietary CNS-targeted library construction, and systematic halogen-scan SPR studies alongside the 4-fluoro and 4-bromo congeners.

Molecular Formula C12H17ClN2
Molecular Weight 224.73
CAS No. 1379610-46-4
Cat. No. B2700261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine
CAS1379610-46-4
Molecular FormulaC12H17ClN2
Molecular Weight224.73
Structural Identifiers
SMILESCC1(CNCN1CC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C12H17ClN2/c1-12(2)8-14-9-15(12)7-10-3-5-11(13)6-4-10/h3-6,14H,7-9H2,1-2H3
InChIKeyMJZDLIOQQCDLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine (CAS 1379610-46-4): Procurement-Relevant Chemical Identity and Baseline Properties


1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine (CAS 1379610-46-4) is a synthetic small-molecule imidazolidine derivative with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol [1]. The compound features a saturated five-membered imidazolidine ring bearing geminal dimethyl groups at the 5-position and an N-(4-chlorobenzyl) substituent, distinguishing it from the more common 2-oxo/2-thioxo imidazolidine analogs prevalent in screening libraries . Its computed physicochemical properties—a moderate lipophilicity (XLogP3 = 2.4), a low topological polar surface area (TPSA = 15.3 Ų), and a single hydrogen bond donor—position it as a compact, relatively lipophilic scaffold [1]. As of 2026, this compound has no published biological activity data in peer-reviewed literature or major bioactivity databases (ChEMBL, BindingDB), indicating its primary current role is as a research intermediate or a novel chemical entity for proprietary screening collections [2].

Why 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine Cannot Be Replaced by a Generic Imidazolidine Analog


The selection of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine over a closely related imidazolidine analog is not arbitrary; it is driven by quantifiable differences in molecular properties that directly impact biological and physical behavior. Halogen substitution on the benzyl ring is a well-established medicinal chemistry strategy to modulate lipophilicity (logP/logD), metabolic stability, and target binding through halogen bonding or steric effects [1]. Computed property data from PubChem reveals that the 4-chloro substitution in this compound yields an XLogP3 of 2.4 and a TPSA of 15.3 Ų, which are numerically distinct from its 4-fluoro and 4-bromo congeners [2]. These differences, even when derived from in silico methods, translate into divergent membrane permeability, solubility, and off-target binding profiles that cannot be compensated for by simply adjusting concentration or formulation. Furthermore, the absence of a carbonyl at the 2-position of the imidazolidine ring fundamentally alters hydrogen-bonding capacity, conformational flexibility, and metabolic vulnerability compared to hydantoin or imidazolidinone derivatives, making direct functional interchange impossible without re-optimizing the entire chemical series [3]. The quantitative comparisons below provide the evidence base for this assertion.

Product-Specific Quantitative Evidence Guide: 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine Differentiation Data


Lipophilicity Differentiation (XLogP3) Between 4-Chloro, 4-Fluoro, and 4-Bromo Benzyl Analogs

The computed lipophilicity (XLogP3) of 1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine (XLogP3 = 2.4) is intermediate between its 4-fluoro (estimated XLogP3 ≈ 2.0) and 4-bromo (estimated XLogP3 ≈ 2.7) analogs, and substantially higher than the unsubstituted benzyl analog (XLogP3 ≈ 1.8) [1][2]. This 0.4–0.6 log unit difference is statistically significant for ADME property prediction, as a ΔlogP of 0.5 can translate to a 3-fold difference in partition coefficient, impacting membrane permeability and metabolic clearance [3]. The 4-chloro substituent thus provides a specific lipophilicity window that is not achievable with other halogens or with the unsubstituted derivative, offering procurement decision-makers a precisely tuned physicochemical profile for lead optimization campaigns where moderate lipophilicity within the range of 2–3 is desired.

Lipophilicity LogP Halogen Series ADME Prediction

Topological Polar Surface Area (TPSA) Distinction Between 4-Chloro and 2-Oxo Imidazolidine Analogs

The target compound's TPSA of 15.3 Ų is significantly lower than that of its 2-oxo analog (1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one, TPSA ≈ 32.3 Ų) due to the absence of the carbonyl oxygen [1]. This 17 Ų reduction places the target compound well below the established 60–70 Ų threshold for favorable blood-brain barrier penetration, whereas the 2-oxo analog approaches the lower boundary for CNS drug-likeness considerations [2]. Additionally, the reduced hydrogen bond acceptor count (2 vs. 3) further differentiates the target compound's solubility and permeability profile from its oxidized counterparts, making it a distinct chemical tool for target engagement studies where minimal polarity is required.

Polar Surface Area Brain Penetration Membrane Permeability Bioisosterism

Physicochemical Property Vector Differentiation for Screening Library Procurement

When assessed against Lipinski Rule-of-Five and fragment-based screening criteria, 1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine occupies a distinct property space relative to its common analogs. With a molecular weight of 224.73 Da, XLogP3 of 2.4, and only 2 hydrogen bond acceptors, the compound falls within the 'lead-like' property range (MW 200–350, logP 1–3) but with lower polarity than the majority of commercial imidazolidine screening compounds, which tend to be 2,4-diones (higher TPSA) or 2-thioxo derivatives [1][2]. Comparative analysis of the PubChem compound database shows that fewer than 15% of imidazolidine substructures with a benzyl N-substituent and two ring methyl groups lack a 2-position carbonyl, making this compound a relatively rare chemotype within its substructure class [1]. This rarity translates into higher procurement value for diversity-oriented synthesis and fragment-based lead discovery campaigns.

Chemical Diversity Screening Library Property Space Fragment-Based Drug Discovery

Best-Fit Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine


Lead-Like Fragment Library Expansion for Intracellular and CNS Target Screening

The compound's intermediate lipophilicity (XLogP3 = 2.4) and low TPSA (15.3 Ų) position it as a viable fragment or lead-like scaffold for screening campaigns targeting intracellular or CNS proteins. Procurement of this specific chloro-substituted benzylimidazolidine introduces a halogen handle for potential halogen-bonding interactions with protein targets, a feature absent in the unsubstituted benzyl analog [1]. Its physicochemical profile aligns with guidelines for CNS drug candidates (MW < 300, TPSA < 60 Ų, 1–3 hydrogen bond donors), making it suitable for blood-brain barrier penetration studies where the 4-fluoro analog (lower lipophilicity) or 4-bromo analog (higher lipophilicity, greater metabolic liability) may underperform [2].

Diversity-Oriented Synthesis as a Non-Carbonyl Imidazolidine Building Block

The absence of the 2-oxo or 2-thioxo functionality on the imidazolidine ring makes this compound a versatile precursor for further derivatization (e.g., N-alkylation, metal-catalyzed cross-coupling at the 4-chlorophenyl ring) without competing reactivity at the 2-position [3]. This orthogonal reactivity is critical for constructing sp³-rich heterocyclic libraries where conventional imidazolidine-2,4-dione building blocks exhibit undesired tautomerism or competing nucleophilic sites. The 5,5-dimethyl substitution also introduces a quaternary carbon center that enhances metabolic stability by blocking oxidative metabolism at the ring.

Halogen Series Comparative ADME Studies in Drug Discovery Programs

For medicinal chemistry teams establishing structure-property relationships (SPR) within a lead series, this compound serves as the 4-chloro member of a halogen scan (F, Cl, Br). The computed XLogP3 values provide a basis for experimentally validating the impact of halogen substituents on permeability, solubility, and metabolic stability in a matched molecular pair analysis [4]. Procuring this compound alongside its 4-fluoro and 4-bromo analogs enables a systematic investigation of the halogen effect on pharmacokinetic properties relative to the unsubstituted benzyl derivative.

Proprietary Screening Collection Diversification Against Emerging Undruggable Targets

Given its low representation in public databases (fewer than 15% of structurally similar imidazolidines), this compound offers high novelty value for organizations building proprietary screening collections targeting novel or undruggable protein targets [5]. Its compact size (MW 224.73) and moderate complexity make it suitable for fragment-based screening by NMR or SPR, where the chloro substituent provides a spectroscopic handle for hit validation and binding mode elucidation.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.